[Bis(sodiothio)methylene]malononitrile
Overview
Description
“[Bis(sodiothio)methylene]malononitrile” is a chemical compound with the molecular formula C4N2Na2S2 . It is used for research purposes.
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been extensively studied. For instance, bis(methylthio)methylene malononitrile has been used as a synthon in the synthesis of new poly-functionalized cyanoiminopyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, nitrogen (N), sodium (Na), and sulfur (S) atoms .Chemical Reactions Analysis
“Bis(methylthio)methylene malononitrile” is a versatile reactant that has been used in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .Scientific Research Applications
Antioxidant Agent Synthesis : Bis(methylthio)methylene malononitrile is used in the synthesis of potent antioxidant agents. It is reacted with 2-amino pyridine to form 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine, which is then further reacted with different N-, O-, and C-nucleophiles (Vartale et al., 2016).
Heterocyclic Compound Synthesis : This chemical is instrumental in forming heterocyclic compounds with bridgehead nitrogen. Its condensation with aminoazoles results in the formation of these bridgehead nitrogen compounds, with structures established through analytical and spectral data (El‐Sayed I. El‐Desoky et al., 1996).
Mercaptopurine and Pentaaza-as-Indacene Analogues Synthesis : A novel synthesis of 7-methylthiopyrazolo[1,5-a]pyrimidines through the reaction of bis(methylthio)methylene malononitrile with 5-aminopyrazoles demonstrates the synthetic potential of this method (G. Elgemeie et al., 1994).
Synthesis of Thiadiazoles and Thiazoles : Bisthioureas react with bis(methylthio)methylene malononitrile to produce 1,3,4-thiadiazoles and 1,3-thiazoles. The products' structures were confirmed through various analytical methods (A. Aly et al., 2017).
Biological Activity and Antimicrobial Agents : The reactivity of ketene dithiolates, including bis(methylthio)methylene malononitrile, is explored for synthesizing compounds with antimicrobial and antioxidant activities. These compounds are assessed for their preliminary antimicrobial and antioxidant activities (V. Padmavathi et al., 2011).
Organic Solar Cells : In materials science, specifically in the development of organic solar cells, derivatives of malononitrile, such as bis(methylthio)methylene malononitrile, are used for designing molecules with enhanced photovoltaic properties. These compounds contribute to improving absorption strength and re-organization energy values in solar cells (Usman Ali et al., 2020).
Crystal Structure Analysis : The synthesis and crystal structure analysis of compounds derived from bis(methylthio)methylene malononitrile, such as 2-[(dipyrrolidin-1-yl)methylene] malononitrile, are significant in understanding the structural aspects of these chemicals. This analysis helps in the further application of these compounds in various fields (W. M. Al-Adiwish & Wedad M. Barag, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound has been used extensively in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products have potential applications in medicinal chemistry, indicating that the compound may interact with a wide range of biological targets.
Mode of Action
It’s known that the compound exhibits high reactivity due to the presence of three cn functional groups, an amine, and an α, β-unsaturated alkene part along with a ch acid site . This allows it to participate in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .
Result of Action
It’s known that the compound has been used in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues and in vivo .
Action Environment
It’s known that the compound can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids , suggesting that its synthesis and stability may be influenced by environmental conditions such as pH and temperature.
Properties
IUPAC Name |
disodium;2,2-dicyanoethene-1,1-dithiolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S2.2Na/c5-1-3(2-6)4(7)8;;/h7-8H;;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPPDQPTYJSNO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C([S-])[S-])C#N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N2Na2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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